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Introduction to iHAC Vector Technology

Inducible Human Artificial Chromosomes (iIHACs) represent a cutting-edge vector technology
for gene delivery and expression. Unlike viral vectors or smaller plasmids, iIHACs are
megabase-sized vectors that are maintained episomally within the nucleus of mammalian cells.
This key feature allows for the stable, long-term expression of large or multiple transgenes
without the risk of insertional mutagenesis associated with integrating vectors.[1] The
“inducible" component of iIHACs allows for controlled expression of the transgene, providing a
powerful tool for functional genomics, drug discovery, and potentially, gene therapy.

The transfer of these large and complex vectors into recipient cells presents a significant
technical challenge. The two primary methodologies for iHAC delivery are Microcell-Mediated
Chromosome Transfer (MMCT) and Isolated Metaphase Chromosome Transfection (iMCT).
MMCT is the most established method for transferring entire chromosomes, including iHACs,
from a donor cell to a recipient cell.[1] IMCT, a more direct approach, involves the isolation of
the IHACs from donor cells and their subsequent delivery into recipient cells using transfection
reagents or electroporation.
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This document provides detailed protocols and application notes for the transfection of iIHAC
vectors, with a focus on the iMCT method.

Methods for IHAC Vector Delivery
Microcell-Mediated Chromosome Transfer (MMCT)

MMCT is a multi-step process that involves the following key stages:

e Micronucleation of Donor Cells: Donor cells, typically Chinese Hamster Ovary (CHO) or
mouse A9 cells carrying the iIHAC, are treated with a mitotic inhibitor (e.g., colcemid) to
induce the formation of micronuclei. Each micronucleus ideally contains a single
chromosome, including the iHAC.

e Enucleation: The micronucleated cells are then treated with cytochalasin B to disrupt the
actin cytoskeleton and centrifuged to extrude the micronuclei, which are enclosed in a
plasma membrane, forming "microcells."

o Fusion: The isolated microcells are fused with the target recipient cells, usually mediated by
polyethylene glycol (PEG) or viral fusogens.

» Selection: Recipient cells that have successfully incorporated the iHAC are selected using a
selectable marker present on the iHAC.

Recent advancements in MMCT protocols have led to significant improvements in transfer
efficiency, with some modifications reporting a ten-fold increase.[2]

Isolated Metaphase Chromosome Transfection (iMCT)

IMCT offers a more direct method for IHAC delivery. This technique involves the isolation of
condensed metaphase chromosomes, including the iHAC, from donor cells and their
subsequent introduction into recipient cells using standard transfection techniques. This
method avoids the need for microcell formation and fusion. The general workflow for IMCT is as
follows:

o Metaphase Arrest: Donor cells containing the iIHAC are treated with a mitotic inhibitor to
arrest them in metaphase.
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o Chromosome Isolation: The metaphase cells are lysed, and the chromosomes are isolated,
often using a sucrose gradient centrifugation method.

e Transfection: The isolated chromosomes are then delivered to the recipient cells using either
lipid-based transfection reagents or electroporation.

The efficiency of IMCT is generally lower than that of MMCT, typically in the range of 10-4 to
10-5. However, its direct nature and applicability to a wider range of donor cell types make it an

attractive alternative.

Quantitative Data on IHAC Transfection

The following tables summarize quantitative data related to iHAC and large vector transfection
to aid in the selection of an appropriate delivery method.

Parameter MMCT IMCT (Lipofection) Reference
Transfection Efficiency 1x10-4to 1x 10-5 1.1-8.7x10-5 [2]

_ Megabase-sized Megabase-sized
Vector Size

chromosomes chromosomes

Donor Cell Specific cell lines Wide range of cell 3]
Requirement (e.g., CHO, A9) types
Protocol Complexity High Moderate
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Transfection ] ) Transfection
Vector Size Cell Line o Reference
Reagent Efficiency (%)
FUGENE® HD 6.8 kb Not specified >90% 4]
Lipofectamine® Lower than
>15 kb HEK-293 _ [5]
3000 EndoFectin Max
Several-fold
EndoFectin™ higher than
>15 kb Saos-2 ] ] [5]
Max Lipofectamine®
3000
Polyethylenimine ) Effective for
>15 kb Various [6]
(PED) large DNA

Experimental Protocols

Protocol 1: Isolation of Metaphase Chromosomes for
iIMCT

This protocol describes the isolation of intact metaphase chromosomes, including iHACs, from
donor cells.

Materials:

e Donor cells containing the iHAC

o Complete cell culture medium

e Colcemid solution (e.g., 10 pg/mL)

* Phosphate-Buffered Saline (PBS), sterile
e Hypotonic buffer (e.g., 75 mM KCI)

o Polyamine buffer (e.g., 15 mM Tris-HCI pH 7.4, 2 mM EDTA, 0.5 mM EGTA, 80 mM KCI, 20
mM NacCl, 0.2 mM spermine, 0.5 mM spermidine)

© 2026 BenchChem. All rights reserved. 4/11 Tech Support


https://www.biocompare.com/Product-Reviews/557869-Best-transfection-reagent-for-large-sized-DNA/
https://esmed.org/MRA/ibr/article/download/1262/949/
https://esmed.org/MRA/ibr/article/download/1262/949/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/fugene-hd-transfection-reagent.pdf
https://www.benchchem.com/product/b15571072/docs?utm_src=pdf-body#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/product/b15571072/docs?utm_src=pdf-body#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571072?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Digitonin

e Sucrose solutions (e.g., 25% w/v in polyamine buffer)

o Centrifuge and centrifuge tubes

Procedure:

e Culture donor cells to approximately 70-80% confluency.

e Add colcemid to the culture medium to a final concentration of 0.1 ug/mL and incubate for
12-16 hours to arrest cells in metaphase.

» Harvest the mitotic cells by gentle shaking or trypsinization.
e Wash the cells with PBS and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

o Resuspend the cell pellet in hypotonic buffer and incubate at room temperature for 10-15
minutes to swell the cells.

o Centrifuge the swollen cells and resuspend the pellet in ice-cold polyamine buffer.

» Add digitonin to a final concentration of 0.1% to lyse the cell membrane and release the
chromosomes.

e Layer the chromosome suspension onto a sucrose gradient (e.g., a 25% sucrose cushion) in
a centrifuge tube.

o Centrifuge at a moderate speed (e.g., 1,500 x g) for 20 minutes to pellet the chromosomes.

o Carefully remove the supernatant and resuspend the chromosome pellet in a suitable buffer
for transfection.

Protocol 2: iHAC Transfection using a Lipid-Based
Reagent (e.g., FUGENE® HD)

This protocol provides a general guideline for the transfection of isolated iHACs using a lipid-
based reagent. Optimization is crucial for each cell type and iHAC.

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15571072/docs?utm_src=pdf-body#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/product/b15571072/docs?utm_src=pdf-body#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/product/b15571072/docs?utm_src=pdf-body#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571072?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials:

Isolated iIHAC suspension

e Recipient cells

o Complete cell culture medium

e Serum-free medium (e.g., Opti-MEM™)
 FUGENE® HD Transfection Reagent

o 6-well culture plates

Procedure:

o Cell Plating: The day before transfection, seed the recipient cells in a 6-well plate at a density
that will result in 50-80% confluency on the day of transfection.

o Complex Formation: a. In a sterile microcentrifuge tube, dilute an optimized amount of the
isolated iHAC suspension in serum-free medium. The exact amount of iIHACs needs to be
determined empirically. b. In a separate tube, add the FUGENE® HD reagent to serum-free
medium. A starting point for the reagent-to-DNA (chromosome) ratio is 3:1 (uL of reagent to
pg of DNA equivalent). This ratio should be optimized. c. Add the diluted FUGENE® HD
reagent to the diluted iHAC suspension and mix gently by pipetting. d. Incubate the mixture
at room temperature for 15-30 minutes to allow the formation of transfection complexes.

o Transfection: a. Add the transfection complex dropwise to the cells in the 6-well plate. b.
Gently rock the plate to ensure even distribution of the complexes.

e Post-Transfection: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. After
the incubation period, replace the medium with fresh, complete culture medium. c. If the
iIHAC contains a selectable marker, begin selection with the appropriate antibiotic 48-72
hours post-transfection.

Protocol 3: iHAC Transfection using Electroporation
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This protocol provides a general framework for iHAC delivery via electroporation. The optimal
parameters (voltage, pulse duration, number of pulses, and buffer composition) must be
determined experimentally for each cell type.

Materials:

Isolated iHAC suspension

Recipient cells

Electroporation buffer (commercial or in-house prepared)

Electroporator and compatible cuvettes
Procedure:

o Cell Preparation: a. Harvest recipient cells and wash them with a suitable electroporation
buffer. b. Resuspend the cells in the electroporation buffer at a recommended concentration
(e.g., 1 x 107 cells/mL).

» Electroporation: a. Add an optimized amount of the isolated IHAC suspension to the cell
suspension in the electroporation cuvette. b. Place the cuvette in the electroporator. c. Apply
the optimized electrical pulse(s). For large DNA, a combination of a high-voltage pulse
followed by a series of low-voltage pulses may be effective.

o Post-Electroporation: a. Immediately after the pulse, transfer the cells from the cuvette to a
culture dish containing pre-warmed complete culture medium. b. Incubate the cells at 37°C
in a CO2 incubator. c. Replace the medium after 24 hours. d. Begin selection with the
appropriate antibiotic 48-72 hours post-electroporation.

Visualizations
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Caption: Workflow for Isolated Metaphase Chromosome Transfection (iMCT) of iHACs.
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Caption: Comparison of MMCT and iMCT for iHAC delivery.
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Caption: Cellular uptake pathway of a lipid-based iHAC transfection complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15571072/docs?utm_src=pdf-body#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/product/b15571072?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC9611860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9611860/
https://www.researchgate.net/figure/Comparison-of-MMCT-efficiency-between-different-protocols_tbl1_280671482
https://pmc.ncbi.nlm.nih.gov/articles/PMC11072874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11072874/
https://www.biocompare.com/Product-Reviews/557869-Best-transfection-reagent-for-large-sized-DNA/
https://esmed.org/MRA/ibr/article/download/1262/949/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/fugene-hd-transfection-reagent.pdf
https://www.benchchem.com/product/b15571072/docs#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/product/b15571072/docs#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/product/b15571072/docs#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/product/b15571072/docs#application-notes-and-protocols-for-ihac-vector-transfection
https://www.benchchem.com/product/b15571072?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571072?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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